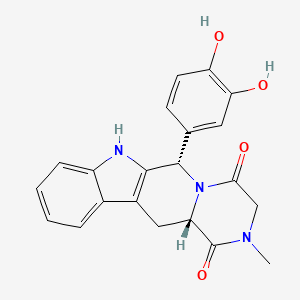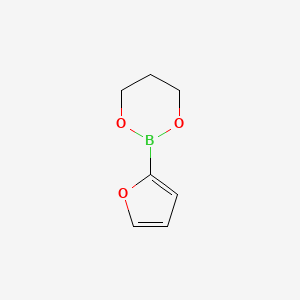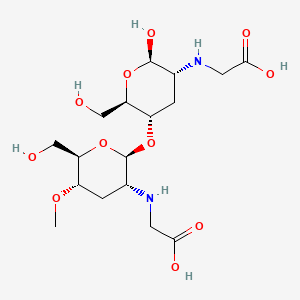
Chitosan N-(carboxymethyl); Carboxymethylchitosan; N-Carboxymethylchitosan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitosan, N-(carboxymethyl) is a derivative of chitosan, which is a natural biopolymer derived from chitin. Chitin is found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. Chitosan, N-(carboxymethyl) is known for its enhanced water solubility, biocompatibility, and biodegradability, making it a valuable material in various biomedical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chitosan, N-(carboxymethyl) is typically synthesized through the reaction of chitosan with glyoxylic acid. The process involves the formation of an imine intermediate, which is then reduced to form the final product. The reaction can be carried out using sodium borohydride or sodium cyanoborohydride as reducing agents .
Reductive Alkylation Method:
Industrial Production Methods
Industrial production of Chitosan, N-(carboxymethyl) follows similar synthetic routes but on a larger scale. The process involves:
Preparation of Chitosan: Chitosan is derived from chitin through deacetylation.
Carboxymethylation: Chitosan is reacted with glyoxylic acid and reduced to form Chitosan, N-(carboxymethyl).
Purification: The product is purified through filtration, washing, and drying to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Chitosan, N-(carboxymethyl) undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced further to modify its properties.
Substitution: Reacts with different substituents to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or sodium cyanoborohydride.
Substitution: Various alkylating or acylating agents under controlled pH and temperature conditions.
Major Products Formed
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions with different functional groups.
Aplicaciones Científicas De Investigación
Chitosan, N-(carboxymethyl) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and in the synthesis of various compounds.
Biology: Employed in cell culture, tissue engineering, and as a bioadhesive.
Medicine: Utilized in drug delivery systems, wound healing, and as an antimicrobial agent.
Industry: Applied in water treatment, food preservation, and as a biodegradable film .
Mecanismo De Acción
Chitosan, N-(carboxymethyl) exerts its effects through several mechanisms:
Antimicrobial Action: Binds to the negatively charged bacterial cell wall, altering its permeability and inhibiting DNA replication.
Drug Delivery: Enhances drug permeation by modifying the structure of the stratum corneum and increasing water content.
Wound Healing: Promotes cell proliferation and tissue regeneration by interacting with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Carboxymethyl Cellulose: Another carboxymethylated polysaccharide with similar water solubility and biocompatibility.
Hydroxyethyl Chitosan: A derivative of chitosan with enhanced solubility and similar applications.
Sulfated Chitosan: Known for its anticoagulant properties and used in biomedical applications .
Uniqueness
Chitosan, N-(carboxymethyl) stands out due to its:
Enhanced Water Solubility: Compared to native chitosan, it is more soluble in water, making it easier to use in various applications.
Biocompatibility and Biodegradability: Safe for use in biomedical applications and environmentally friendly.
Versatility: Can be modified to form various derivatives with specific properties for targeted applications
Propiedades
Fórmula molecular |
C17H30N2O11 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
2-[[(2R,3R,5S,6R)-5-[(2R,3R,5S,6R)-3-(carboxymethylamino)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C17H30N2O11/c1-27-10-3-9(19-5-15(24)25)17(30-12(10)6-20)29-11-2-8(18-4-14(22)23)16(26)28-13(11)7-21/h8-13,16-21,26H,2-7H2,1H3,(H,22,23)(H,24,25)/t8-,9-,10+,11+,12-,13-,16-,17-/m1/s1 |
Clave InChI |
WCBZGVKKYHFGTB-JOHLXDAUSA-N |
SMILES isomérico |
CO[C@H]1C[C@H]([C@@H](O[C@@H]1CO)O[C@H]2C[C@H]([C@@H](O[C@@H]2CO)O)NCC(=O)O)NCC(=O)O |
SMILES canónico |
COC1CC(C(OC1CO)OC2CC(C(OC2CO)O)NCC(=O)O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


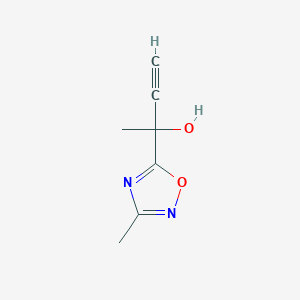
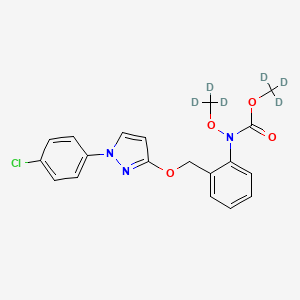
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
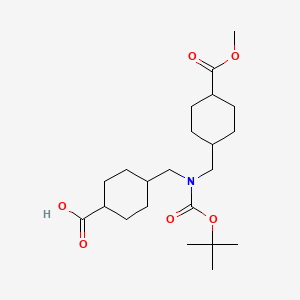
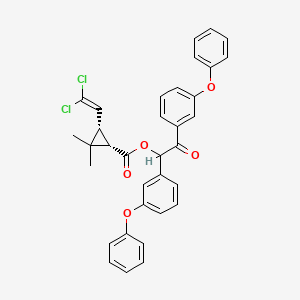
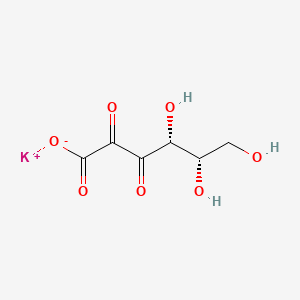
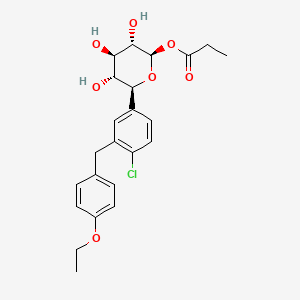
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
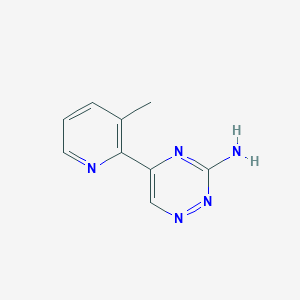
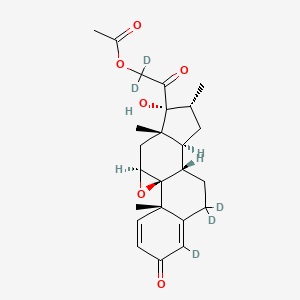
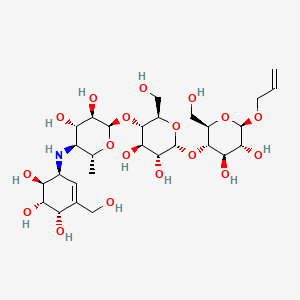
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
